molecular formula C16H13N3O8S2 B103719 3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid CAS No. 15475-84-0

3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid

Cat. No.: B103719
CAS No.: 15475-84-0
M. Wt: 439.4 g/mol
InChI Key: IWOSIGNANKUKIQ-UHFFFAOYSA-N
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Description

3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid is an organic compound known for its vibrant color properties and its applications in various scientific fields. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The structure of this compound includes a naphthalene ring substituted with hydroxyl and sulfonic acid groups, as well as an aminophenyl group linked through an azo bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminophenylamine (aniline) in the presence of sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 4,5-dihydroxynaphthalene-2,7-disulphonic acid under alkaline conditions to yield the desired azo compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye and pH indicator due to its color-changing properties under different pH conditions.

    Biology: Employed in staining techniques for microscopy to highlight specific structures within biological samples.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of 3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid is primarily based on its ability to undergo reversible changes in its structure under different conditions. The azo bond (N=N) can isomerize between cis and trans forms, affecting the compound’s color and reactivity. This property is exploited in various applications, such as pH indicators and dye-sensitized solar cells .

Comparison with Similar Compounds

Similar Compounds

    Methyl Red: Another azo dye with similar structural features but different substituents, used as a pH indicator.

    Para-Aminobenzoic Acid (PABA): Shares the aminophenyl group but lacks the azo linkage and naphthalene ring.

    1-Amino-2-hydroxy naphthalin sulfonic acid-[3-(4-azo)]-4-amino diphenyl sulfone: Similar azo compound used in optoelectronic applications

Uniqueness

3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid is unique due to its combination of hydroxyl, sulfonic acid, and azo functional groups, which confer distinct chemical and physical properties. Its ability to act as a dye, pH indicator, and potential therapeutic agent highlights its versatility and importance in various fields .

Properties

IUPAC Name

3-[(4-aminophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O8S2/c17-9-1-3-10(4-2-9)18-19-15-13(29(25,26)27)6-8-5-11(28(22,23)24)7-12(20)14(8)16(15)21/h1-7,20-21H,17H2,(H,22,23,24)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOSIGNANKUKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065895
Record name Victoria Violet
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15475-84-0
Record name 3-[2-(4-Aminophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15475-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Victoria Violet 4BS
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 3-[2-(4-aminophenyl)diazenyl]-4,5-dihydroxy-
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Record name Victoria Violet
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid
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